molecular formula C10H9ClO3 B15175203 Phenyl 4-chloro-3-oxobutyrate CAS No. 63353-44-6

Phenyl 4-chloro-3-oxobutyrate

Cat. No.: B15175203
CAS No.: 63353-44-6
M. Wt: 212.63 g/mol
InChI Key: RMNCNUDRSVATNM-UHFFFAOYSA-N
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Description

Phenyl 4-chloro-3-oxobutyrate is an organic compound with the molecular formula C10H9ClO3 It is a phenyl ester derivative of 4-chloro-3-oxobutyric acid

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl 4-chloro-3-oxobutyrate can be synthesized through the esterification of 4-chloro-3-oxobutyric acid with phenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Phenyl 4-chloro-3-oxobutyrate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as ammonia or primary amines in the presence of a base like sodium hydroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products:

    Nucleophilic Substitution: Formation of substituted this compound derivatives.

    Reduction: Formation of phenyl 4-chloro-3-hydroxybutyrate.

    Oxidation: Formation of phenyl 4-chloro-3-oxobutyric acid.

Scientific Research Applications

Phenyl 4-chloro-3-oxobutyrate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phenyl 4-chloro-3-oxobutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Phenyl 4-chloro-3-oxobutyrate can be compared with similar compounds such as:

    Ethyl 4-chloro-3-oxobutyrate: Similar structure but with an ethyl ester group instead of a phenyl group.

    Methyl 4-chloro-3-oxobutyrate: Similar structure but with a methyl ester group.

    Phenyl 4-chloro-3-hydroxybutyrate: A reduced form of this compound.

Uniqueness: this compound is unique due to its phenyl ester group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical research.

Properties

CAS No.

63353-44-6

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

phenyl 4-chloro-3-oxobutanoate

InChI

InChI=1S/C10H9ClO3/c11-7-8(12)6-10(13)14-9-4-2-1-3-5-9/h1-5H,6-7H2

InChI Key

RMNCNUDRSVATNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)CC(=O)CCl

Origin of Product

United States

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